REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:10])[C:7]=1[CH2:8]O.S(Br)([Br:13])=O>C(Cl)Cl.CN(C=O)C>[Br:13][CH2:8][C:7]1[C:2]([F:1])=[CH:3][N:4]=[CH:5][C:6]=1[F:10]
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Name
|
|
Quantity
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6.11 g
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Type
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reactant
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Smiles
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FC=1C=NC=C(C1CO)F
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Name
|
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.589 mL
|
Type
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reactant
|
Smiles
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S(=O)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at rt for 1.5 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
At 0° C
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Type
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CUSTOM
|
Details
|
It was quenched with 10 ml water
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Type
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EXTRACTION
|
Details
|
The water layer was extracted 3 times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with Na2SO4
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CUSTOM
|
Details
|
the filtrate evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |